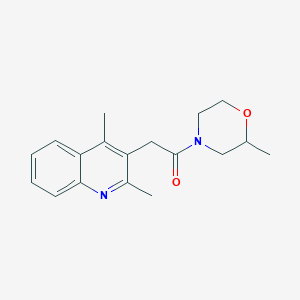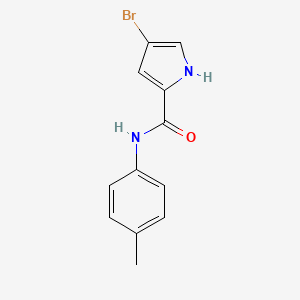
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone, also known as DMQX, is a potent competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is a competitive antagonist of the ionotropic glutamate receptor, which means it binds to the receptor's active site and prevents the binding of glutamate, the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the flow of ions across the cell membrane. The exact mechanism of action of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone depends on the subtype of glutamate receptor it is targeting, but in general, it reduces the excitability of neurons and the strength of synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone depend on the specific experimental conditions and the subtype of glutamate receptor it is targeting. In general, 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone reduces the activity of glutamate receptors, which can lead to a decrease in the excitability of neurons and the strength of synaptic transmission. This can have various effects on the nervous system, such as reducing pain perception, preventing seizures, and impairing learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is its high potency and selectivity for glutamate receptors, which makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use in lab experiments. For example, 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone can have off-target effects on other receptors or ion channels, which can complicate the interpretation of experimental results. In addition, 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is not suitable for use in vivo due to its poor pharmacokinetic properties.
Orientations Futures
There are several future directions for the use of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in scientific research. One area of interest is the development of more selective and potent antagonists for specific subtypes of glutamate receptors. Another direction is the investigation of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in combination with other drugs or therapies could lead to new treatments for various neurological disorders.
Méthodes De Synthèse
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone can be synthesized using a multi-step process starting from 2,4-dimethylquinoline and 2-methyl-4-morpholineethanol. The reaction involves the protection of the amine and alcohol groups, followed by the coupling of the two compounds using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final deprotection step yields 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone as a white powder with a purity of over 99%.
Applications De Recherche Scientifique
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. For example, it has been used to study the mechanism of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has also been used to investigate the role of glutamate receptors in pain perception, addiction, and epilepsy. In addition, 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is used as a tool to distinguish between different subtypes of glutamate receptors, such as AMPA, kainate, and NMDA receptors.
Propriétés
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-11-20(8-9-22-12)18(21)10-16-13(2)15-6-4-5-7-17(15)19-14(16)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGILONGHADSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=C(C3=CC=CC=C3N=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)



![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)
![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)